molecular formula C16H20IN7O B11553058 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11553058
M. Wt: 453.28 g/mol
InChI Key: NMCLCQODCUEVGA-WOJGMQOQSA-N
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Description

4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, a morpholine ring, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Iodophenyl Group: The iodophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled through condensation reactions involving the hydrazine and methylidene groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions can occur at the triazine core or the iodophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenyl methyl ether
  • 4-Iodo-N,N-dimethylaniline
  • Para-Iodoamphetamine
  • 4-Iodobenzoic acid
  • 4-Iodophenol

Uniqueness

What sets 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart from these similar compounds is its combination of a triazine core with a morpholine ring and an iodophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C16H20IN7O

Molecular Weight

453.28 g/mol

IUPAC Name

2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H20IN7O/c1-23(2)15-19-14(20-16(21-15)24-7-9-25-10-8-24)22-18-11-12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,19,20,21,22)/b18-11+

InChI Key

NMCLCQODCUEVGA-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)I

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)I

Origin of Product

United States

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